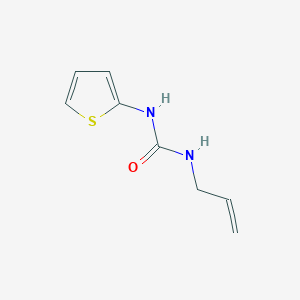
1-Allyl-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(thiophen-2-yl)urea, commonly known as ATU, is a synthetic compound with a molecular formula of C9H10N2OS. ATU is widely used in scientific research due to its unique properties and ability to act as an inhibitor for various enzymes.
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which include 1-allyl-3-(thiophen-2-yl)urea, have been studied extensively for their biological activities . These compounds have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For example, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical Pathways
Thiophene derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATU has several advantages for lab experiments, including its ability to act as an inhibitor for various enzymes, its stability in solution, and its low toxicity. However, ATU also has limitations, including its low solubility in water and its potential to interact with other compounds in the experimental system.
Direcciones Futuras
For ATU include further research on its mechanisms of action, its potential as a treatment for various diseases, and its potential as a tool for studying enzyme function. Additionally, research on the synthesis of ATU derivatives and analogs may lead to the development of more effective and selective inhibitors.
Métodos De Síntesis
ATU can be synthesized through a multi-step process starting with the reaction of allyl isocyanate with thiophene-2-carboxylic acid to form the corresponding thiourea intermediate. This intermediate can then be treated with an acid to form the final product, 1-Allyl-3-(thiophen-2-yl)urea.
Aplicaciones Científicas De Investigación
ATU has been widely used in scientific research as an inhibitor for various enzymes, including urease, arginase, and trypsin. Urease is an enzyme that hydrolyzes urea to form ammonia and carbon dioxide, and is found in bacteria, fungi, and plants. ATU has been shown to inhibit urease activity, making it a potential treatment for urease-related diseases. Arginase is an enzyme that catalyzes the hydrolysis of arginine to form ornithine and urea, and is involved in the urea cycle. ATU has been shown to inhibit arginase activity, making it a potential treatment for arginase-related diseases. Trypsin is an enzyme that catalyzes the hydrolysis of peptide bonds in proteins, and is involved in the digestion of food. ATU has been shown to inhibit trypsin activity, making it a potential treatment for trypsin-related diseases.
Propiedades
IUPAC Name |
1-prop-2-enyl-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-5-9-8(11)10-7-4-3-6-12-7/h2-4,6H,1,5H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPAOVPSLGOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

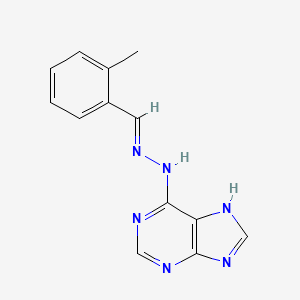
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)
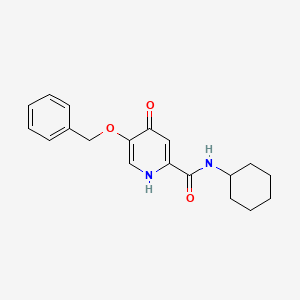
![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)
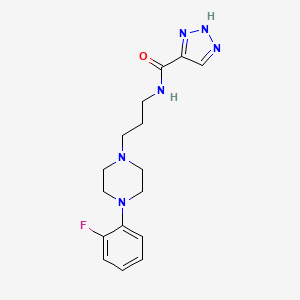
![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)
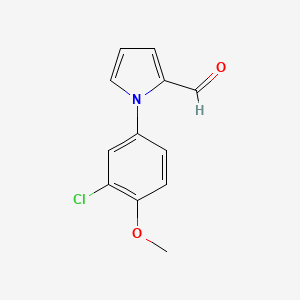
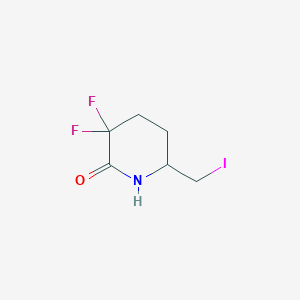
![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)
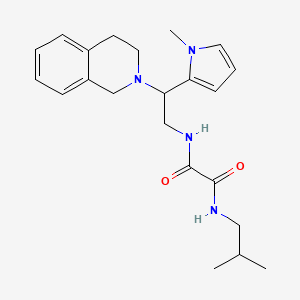
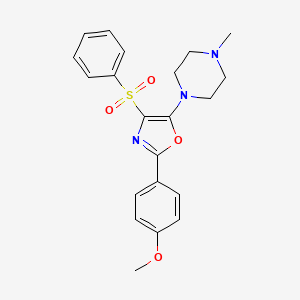
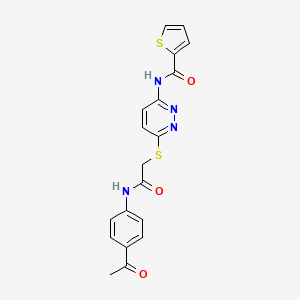
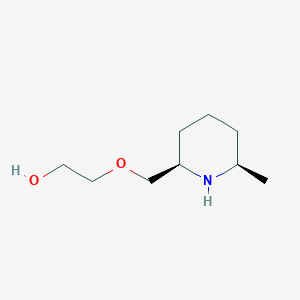
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)